N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a brominated aromatic ring and a methyl-substituted phenyl group. Its molecular formula is C₂₂H₁₉BrN₄O, with a molar mass of 435.32 g/mol . The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 9.8102 Å, b = 7.2915 Å, c = 27.0162 Å, and β = 92.942° .
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2/c1-14-3-6-16(7-4-14)19-12-20-22(29)26(9-10-27(20)25-19)13-21(28)24-18-8-5-15(2)11-17(18)23/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNWFSXTFGUTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula: C18H18BrN3O
- Molecular Weight: 368.26 g/mol
The compound features a brominated aromatic ring and a pyrazolo[1,5-a]pyrazine moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination: The starting material, 4-methylphenyl acetamide, is brominated using bromine or N-bromosuccinimide (NBS).
- Formation of Pyrazolo[1,5-a]pyrazine: This involves cyclization reactions with appropriate precursors to introduce the pyrazine ring.
- Acetylation: The final step includes acetylation to form the acetamide derivative.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study: A study involving human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects:
- Research Findings: In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism where the compound modulates inflammatory pathways .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes:
- Target Enzymes: Preliminary data indicate that it may act as an inhibitor of certain kinases involved in cancer progression.
- Binding Affinity: Binding studies have shown a significant affinity for these targets, which could be beneficial for developing targeted therapies .
Safety Profile
While exploring the therapeutic potentials of this compound, it is crucial to consider its safety profile:
| Hazard Classification | Description |
|---|---|
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Acute Toxicity | Harmful if swallowed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo/Pyrimidine Cores
Key Structural Differences
Core Heterocycle: The target compound features a pyrazolo[1,5-a]pyrazine core, whereas triazolo[1,5-a]pyrimidine derivatives (e.g., ) replace the pyrazine ring with a pyrimidine and incorporate a triazole moiety. Piperazine-containing analogues () lack fused heterocycles, instead utilizing a flexible piperazine linker, which may enhance conformational flexibility but reduce rigidity .
Substituent Effects: Halogenation: Bromine in the target compound vs. chlorine in or fluorine in . Halogens influence lipophilicity and van der Waals interactions.
Linker Groups :
- Acetamide linkers are common (Evidences 3, 12, 13), but hydrazone linkers in triazolo derivatives () introduce additional hydrogen-bonding sites .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but structurally related amides (e.g., ) exhibit melting points of 175–178°C , influenced by crystallinity and hydrogen bonding .
- Solubility : Bromine and methyl groups in the target compound likely reduce aqueous solubility compared to fluorine-containing analogues (), which may exhibit improved solubility .
Q & A
Q. What are the critical steps in synthesizing N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization with brominated aryl and acetamide groups. Key steps include:
- Coupling reactions under controlled temperature (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) to minimize oxidation .
- Purification via column chromatography or recrystallization to isolate the target compound from by-products .
- Microwave-assisted synthesis to accelerate reaction kinetics and improve yields .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Structural validation requires:
Q. What are the hypothesized biological targets for this compound based on structural analogs?
Pyrazolo[1,5-a]pyrazine derivatives often target:
- Kinases (e.g., MAPK or PI3K) due to their ATP-binding pocket interactions .
- Inflammatory mediators (e.g., COX-2) via hydrophobic and hydrogen-bonding interactions .
- Cancer cell proliferation pathways by inducing apoptosis or cell cycle arrest .
Q. How does the bromine substituent influence the compound’s reactivity and stability?
The 2-bromo-4-methylphenyl group enhances electrophilic aromatic substitution potential and stabilizes the molecule through steric hindrance. However, bromine may reduce solubility, requiring formulation optimization (e.g., co-solvents or salt formation) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screening should include:
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Enzyme inhibition studies (e.g., fluorescence-based kinase assays) .
- Anti-inflammatory models (e.g., LPS-induced cytokine release in macrophages) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing by-products?
Advanced strategies include:
- Flow chemistry to enhance mixing and heat transfer, reducing side reactions .
- Catalyst screening (e.g., Pd/C for coupling steps) to improve regioselectivity .
- Design of Experiments (DoE) to statistically optimize reaction parameters (temperature, solvent ratio) .
Q. How should contradictory bioactivity data between this compound and its analogs be resolved?
Resolve discrepancies via:
- Structure-Activity Relationship (SAR) studies by synthesizing analogs with modified aryl or heterocyclic groups .
- Target engagement assays (e.g., CETSA or SPR) to confirm direct binding to proposed targets .
- Metabolomic profiling to identify off-target effects or metabolic instability .
Q. What computational methods predict binding affinity with therapeutic targets?
Use:
Q. How can solubility be enhanced without compromising activity?
Strategies include:
- Introducing hydrophilic groups (e.g., PEGylation or hydroxylation) at non-critical positions .
- Co-crystallization with cyclodextrins to improve aqueous solubility .
- Salt formation (e.g., hydrochloride) to enhance dissolution rates .
Q. What experimental designs validate its mechanism of action in complex biological systems?
Employ:
- CRISPR/Cas9 knockout models to confirm target dependency .
- Transcriptomic profiling (RNA-seq) to identify downstream pathway modulation .
- In vivo pharmacokinetic studies to correlate exposure with efficacy .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
